

literature review of isoindolinone-based compounds

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Compound of Interest

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An In-depth Technical Guide to Isoindolinone-Based Compounds

The isoindolinone core is a privileged structural motif found in a variety of naturally occurring compounds and synthetic molecules, exhibiting a wide range of biological activities.^{[1][2][3]} This technical guide provides a comprehensive literature review of isoindolinone-based compounds for researchers, scientists, and drug development professionals. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their therapeutic potential in oncology, inflammation, and neurodegenerative diseases.

Anticancer Activity of Isoindolinone Derivatives

Isoindolinone derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.^{[4][5][6]} Their mechanisms of action are diverse and include the inhibition of key enzymes like poly(ADP-ribose) polymerase (PARP) and the disruption of protein-protein interactions such as the MDM2-p53 axis.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA damage repair, and their inhibition is a successful strategy for treating cancers with deficiencies in homologous recombination repair.^[7] The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD⁺, enabling competitive inhibition at the catalytic site of PARP enzymes.^[7] This has led to the development of potent isoindolinone-based PARP inhibitors.^{[7][8][9]}

Recent studies have focused on developing isoindolinone derivatives with enhanced blood-brain barrier (BBB) permeability for the treatment of central nervous system (CNS) cancers.[\[7\]](#) [\[10\]](#)

Table 1: Potency of Isoindolinone-Based PARP Inhibitors

Compound	Target	Assay Type	Potency (IC50/Kd)	Cell Line	Reference
NMS-P515	PARP-1	Biochemical (Kd)	0.016 μ M	-	[9] [11]
NMS-P515	PARP-1	Cellular (IC50)	0.027 μ M	-	[9] [11]
Novel Isoindolinone Derivatives	PARP1	Biochemical	Single-digit nanomolar	-	[8]

MDM2-p53 Interaction Inhibition

The interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Inhibition of this interaction can reactivate p53 and suppress tumor growth.[\[12\]](#)[\[13\]](#) The isoindolinone scaffold has proven to be a versatile platform for designing antagonists of the MDM2-p53 interaction.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Structure-activity relationship (SAR) studies have guided the optimization of these inhibitors, leading to compounds with significantly improved potency.[\[13\]](#)[\[14\]](#) For instance, the introduction of specific substituents on the N-benzyl and 3-alkoxy moieties of the isoindolinone core has resulted in potent inhibitors with low micromolar to nanomolar activity.[\[13\]](#)[\[14\]](#)

Table 2: Potency of Isoindolinone-Based MDM2-p53 Inhibitors

Compound	Target	Potency (IC ₅₀)	Reference
74	MDM2-p53	0.23 ± 0.01 μM	[13][14]
(R)-74a	MDM2-p53	0.17 ± 0.02 μM	[13][14]
59	MDM2-p53	0.45 ± 0.01 μM	[13]
NU8231 (79)	MDM2-p53	5.3 ± 0.9 μM	[15]
76	MDM2-p53	15.9 ± 0.8 μM	[15]

Tubulin Polymerization Inhibition

The microtubule network is a key target for anticancer drugs, and inhibitors of tubulin polymerization can induce cell cycle arrest and apoptosis.[16] Certain isoindolinone derivatives, particularly those derived from thalidomide, have been shown to possess potent tubulin-polymerization-inhibiting activity.[17] For example, 2-(2,6-diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione (5HPP-33) demonstrated activity comparable to known inhibitors like colchicine.[17] Hydroxy-substituted indolo[2,1-alpha]isoquinolines, which contain an isoindolinone-like core, have also been identified as inhibitors that bind to the colchicine-binding site of tubulin.[16]

Table 3: Potency of Isoindolinone-Based Tubulin Polymerization Inhibitors

Compound	Target	Potency (IC ₅₀)	Reference
(+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (6c)	Tubulin Polymerization	3.1 ± 0.4 μM	[16]
(+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (6b)	Tubulin Polymerization	11 ± 0.4 μM	[16]
Colchicine (Reference)	Tubulin Polymerization	2.1 ± 0.1 μM	[16]

Other Anticancer Mechanisms

Isoindolinone derivatives also exhibit anticancer activity through other mechanisms, such as kinase inhibition and cytotoxicity against various cancer cell lines.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) For example, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) showed an IC₅₀ value of 5.89 μM against the HepG2 cancer cell line.[\[18\]](#) Additionally, certain isoindolinone derivatives have been investigated as inhibitors of carbonic anhydrase and have shown dose-dependent anticancer activity against A549 cells.[\[23\]](#)

Anti-inflammatory Activity

Isoindolinone derivatives have demonstrated significant anti-inflammatory properties.[\[24\]](#)[\[25\]](#) [\[26\]](#) A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, referred to as ZM compounds, have been shown to reduce carrageenan-induced inflammation and inhibit cyclooxygenase (COX-1 and COX-2) enzymes.[\[24\]](#)[\[25\]](#) These compounds modulate the production of inflammatory cytokines such as TNF-α and IL-12.[\[24\]](#) More recently, isoindoline-2(1H)-carboxamides have been identified as potent inhibitors of the stimulator of interferon genes (STING) pathway, a key regulator of innate immunity, highlighting their potential as anti-inflammatory agents.[\[27\]](#)

Table 4: Anti-inflammatory Activity of Isoindolinone Derivatives

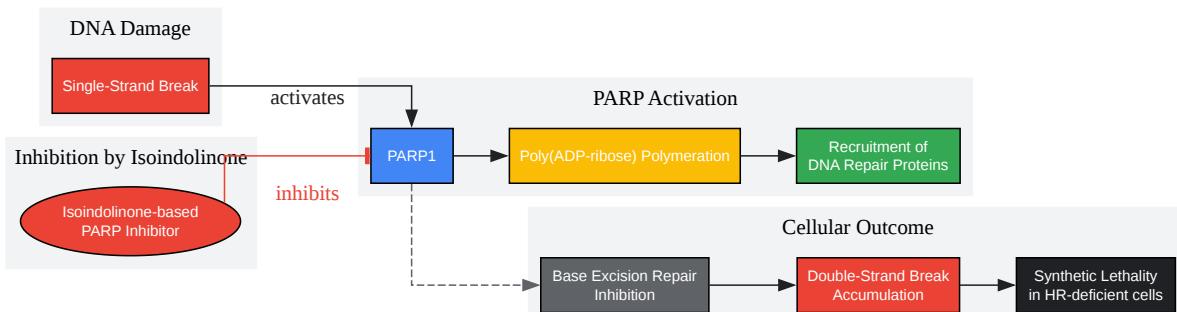
Compound Series	Assay	Effect	Reference
ZM compounds (ZM2-ZM5)	Carrageenan-induced edema in rats	Significant dose-related inhibition	[25]
ZM compounds	COX-1 and COX-2 inhibition	Inhibition observed, with some selectivity for COX-2	[25]
ZM compounds	Cytokine production in spleen cells	Suppression of TNF-α and IL-12	[24]
Isoindoline-2(1H)-carboxamides	STING inhibition (human and mouse)	IC ₅₀ values in the nanomolar range	[27]

Neuroprotective and Neurodegenerative Disease Applications

Isoindoline-based compounds are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[28][29][30][31] Some isoindoline derivatives act as sigma-2 receptor antagonists, which can inhibit A β -associated synapse loss and synaptic dysfunction.[28] Others have been designed to inhibit acetylcholinesterase or target the dopamine D2 receptor.

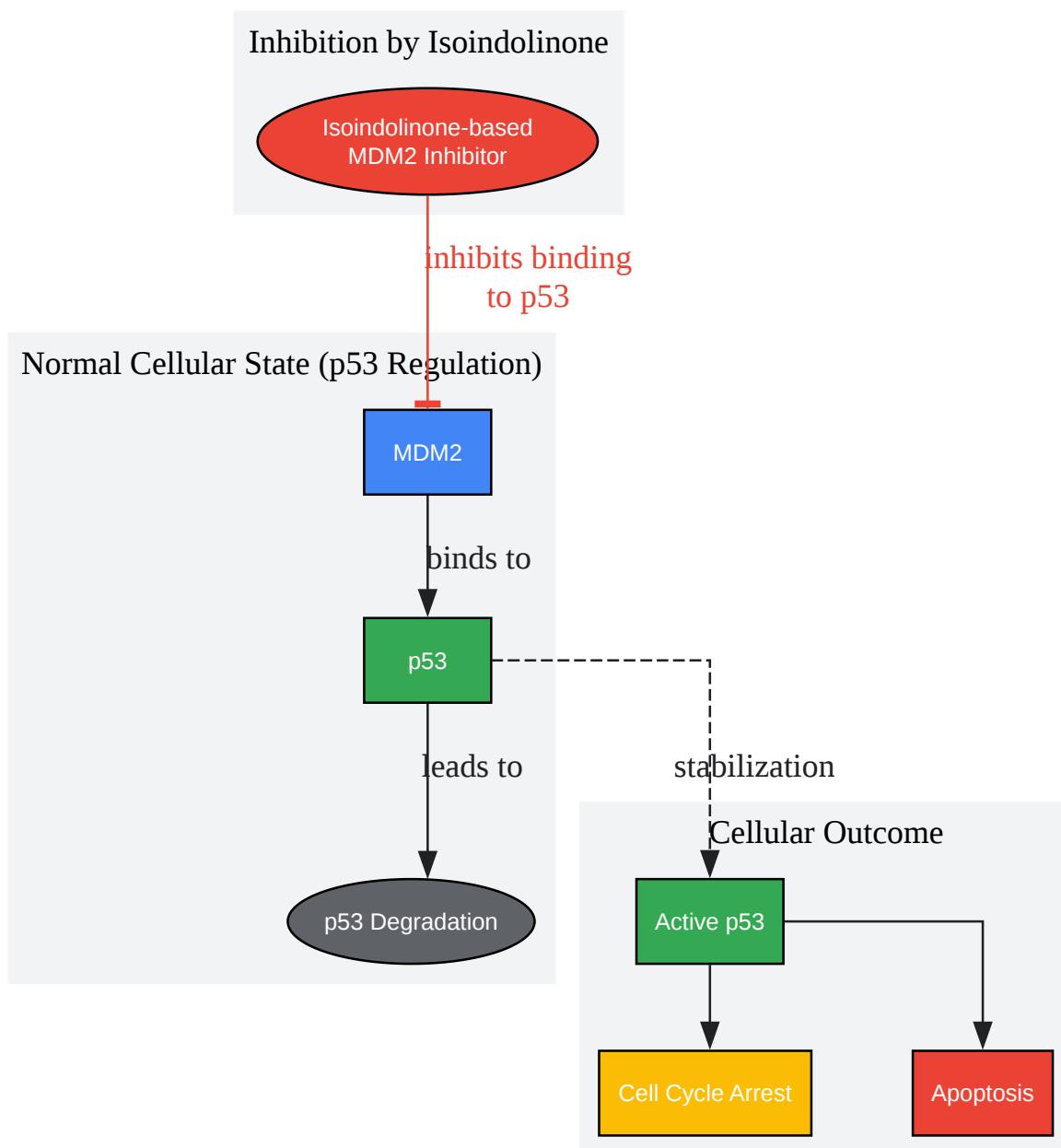
Signaling Pathways and Experimental Workflows

The biological activities of isoindolinone-based compounds are underpinned by their interaction with specific signaling pathways. Visualizing these pathways and the experimental approaches used to study them is crucial for understanding their mechanism of action.



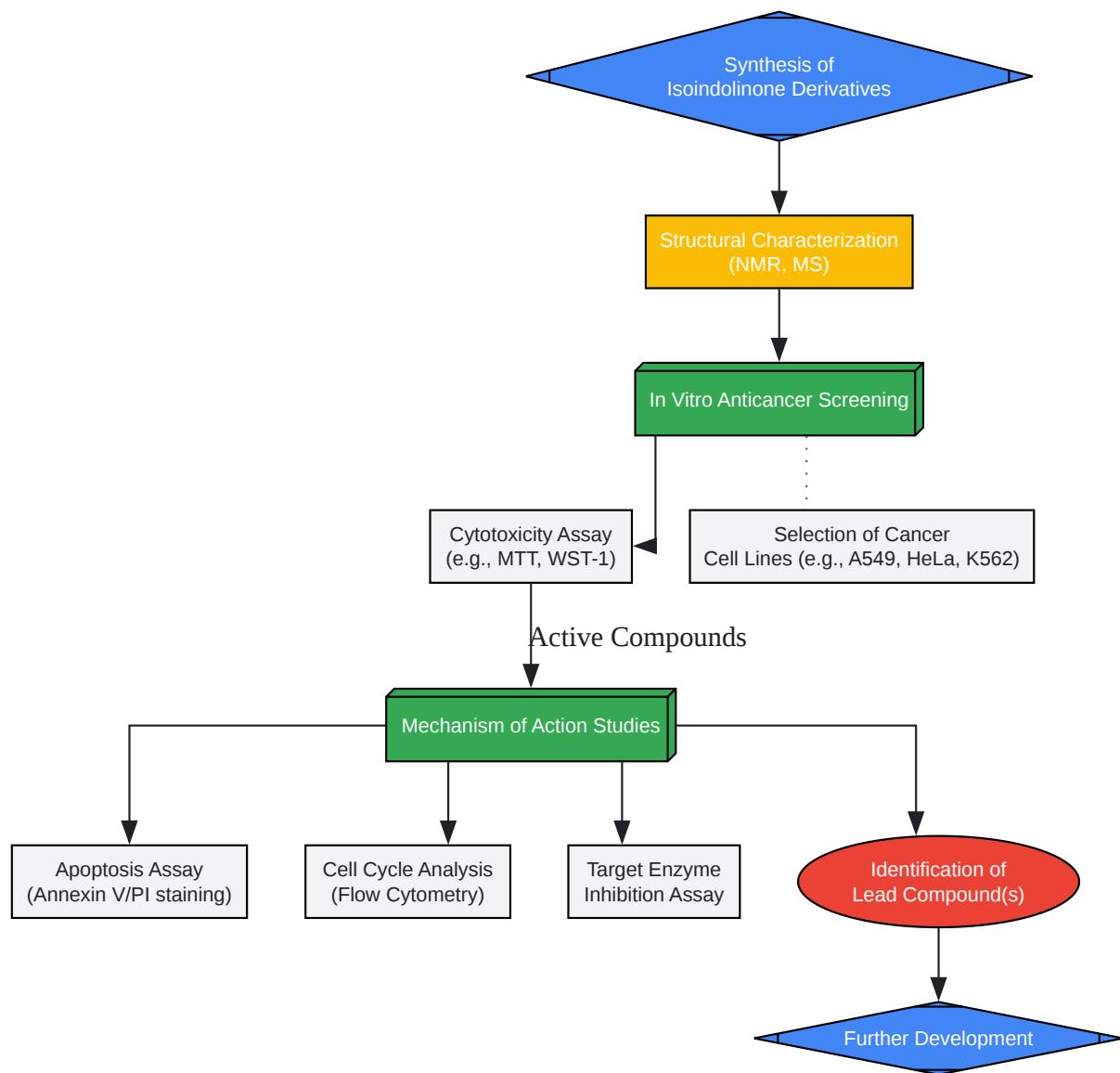
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Caption: PARP Inhibition by Isoindolinone-based Compounds.



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Caption: MDM2-p53 Interaction Inhibition by Isoindolinones.



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Caption: General Workflow for Anticancer Screening of Isoindolinones.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for evaluating isoindolinone-based compounds.

Synthesis of Isoindolinone Derivatives

The synthesis of isoindolinone derivatives can be achieved through various methods. A common approach involves the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and different alcohols under mild, metal-free conditions.[23]

General Procedure:

- Chlorosulfonyl isocyanate (1.1 eq) is added to a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in dichloromethane.
- The mixture is stirred at room temperature for 2 hours.
- The corresponding alcohol (ROH) is added, and stirring continues for another hour.
- Volatiles are removed under reduced pressure to yield the isoindolinone derivative.[23]

Another method involves the reaction of potassium phthalimide with propargyl bromide to generate an intermediate, which is then treated with cyclic amines through a Mannich reaction to yield aminoacetylenic isoindoline-1,3-diones.[25]

In Vitro Anticancer Activity Assays

Cytotoxicity Assays (e.g., WST-1 or MTT):

- Cancer cell lines (e.g., A549, K562, Raji) are seeded in 96-well plates and incubated.[23][32]
- Cells are treated with various concentrations of the isoindolinone compounds and incubated for a specified period (e.g., 24 or 48 hours).[23][32][33]
- A reagent like WST-1 or MTT is added to each well, and the plates are incubated further.
- The absorbance is measured using a microplate reader to determine cell viability.

- IC50 values are calculated from the dose-response curves.[18][23]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining):

- Cancer cells are treated with the test compound for a specified time.[32][34]
- Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
- Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[32]
- The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[32]

Enzyme Inhibition Assays

PARP-1 Inhibition Assay: The inhibitory activity against PARP-1 can be determined using biochemical assays that measure the incorporation of biotinylated NAD⁺ onto histone proteins. The potency is often expressed as the Kd (dissociation constant) or IC50 value.[9][11] Cellular assays can also be performed to assess the compound's effect on PARP-1 activity within cells. [9][11]

Carbonic Anhydrase (CA) Inhibition Assay: The inhibitory effects on human carbonic anhydrase (hCA) I and II isozymes are evaluated and compared to a standard inhibitor like acetazolamide. [23] The assay measures the esterase activity of the enzyme, and the inhibition constants (Ki) and IC50 values are determined.[23]

Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats:

- A pre-treatment dose of the test compound is administered orally to rats.[25]
- After a set time, carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
- The paw volume is measured at different time points after carrageenan injection.

- The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[25]

Cytokine Production Modulation:

- Spleen cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.[24]
- The levels of cytokines like TNF- α and TGF- β in the cell culture supernatants are measured using ELISA.[24]

This guide provides a foundational understanding of the rapidly evolving field of isoindolinone-based compounds. The presented data and methodologies offer a valuable resource for researchers aiming to design and develop novel therapeutics based on this versatile scaffold.

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